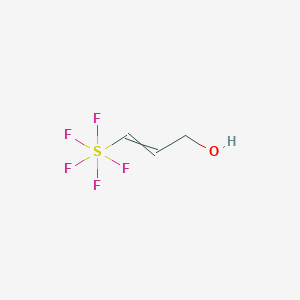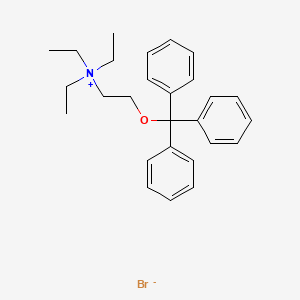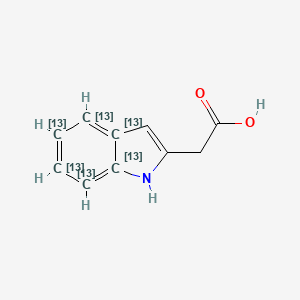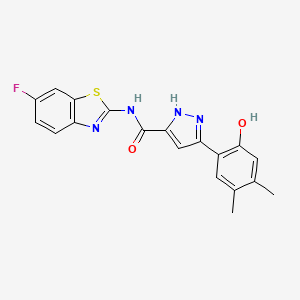![molecular formula C29H27ClN4O3S B14093086 6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol](/img/structure/B14093086.png)
6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol is a complex organic compound that features a quinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Triazole Ring: This involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.
Attachment of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol derivative.
Final Functionalization: The ethoxypropyl and methoxyphenyl groups are introduced through alkylation and etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the triazole moiety, potentially leading to partially or fully reduced derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline or triazole derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s triazole and quinoline moieties are crucial for binding to these targets, leading to inhibition or modulation of their activity. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol: shares similarities with other quinoline and triazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C29H27ClN4O3S |
|---|---|
分子量 |
547.1 g/mol |
IUPAC 名称 |
6-chloro-3-[[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C29H27ClN4O3S/c1-3-37-17-7-16-34-27(20-10-13-22(36-2)14-11-20)32-33-29(34)38-26-25(19-8-5-4-6-9-19)23-18-21(30)12-15-24(23)31-28(26)35/h4-6,8-15,18H,3,7,16-17H2,1-2H3,(H,31,35) |
InChI 键 |
VSCPFDSVDFEKLO-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14093005.png)

![1-(3-Ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093021.png)
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione](/img/structure/B14093027.png)
![2-(3-Ethoxypropyl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093044.png)
![2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14093046.png)
![6-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093057.png)
![8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14093061.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14093064.png)

![2-(4-Fluorobenzyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093076.png)



